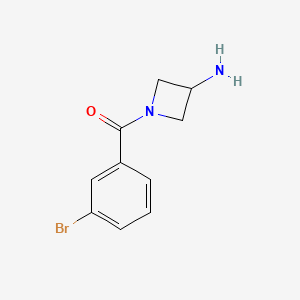
3-(Ethylamino)-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethylamino group attached to the third carbon of a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-pentanoic acid typically involves the reaction of pentanoic acid with ethylamine. One common method is the reductive amination of pentanoic acid using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of a precursor compound, such as 3-(Ethylamino)-pentanenitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to convert the nitrile group to an amine group, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-(Ethylamino)-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by acting as an agonist or antagonist at receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylamino)-pentanoic acid
- 3-(Propylamino)-pentanoic acid
- 3-(Butylamino)-pentanoic acid
Uniqueness
3-(Ethylamino)-pentanoic acid is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a compound of particular interest in research and industrial applications.
Propiedades
IUPAC Name |
3-(ethylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8-4-2)5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABKSFHMEPYVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
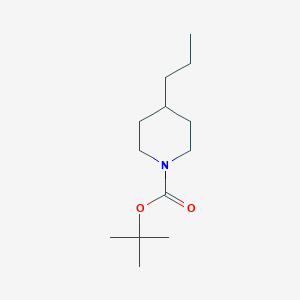

![1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7939883.png)
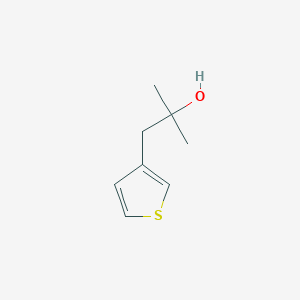


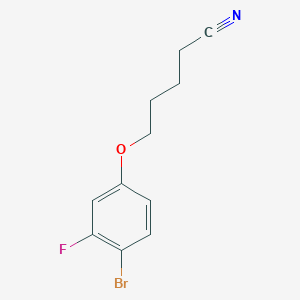
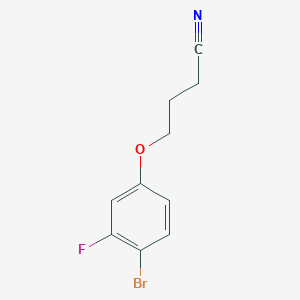



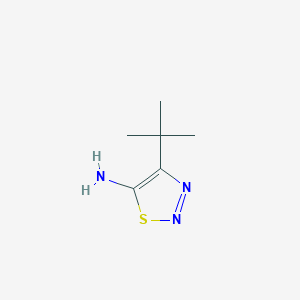
![2-[(Boc-amino)methyl]butanoic acid](/img/structure/B7939943.png)
